molecular formula C12H19ClN2O2 B1419228 1-Cbz-Amino-3-methylaminopropane hydrochloride CAS No. 1179362-09-4

1-Cbz-Amino-3-methylaminopropane hydrochloride

Cat. No.: B1419228
CAS No.: 1179362-09-4
M. Wt: 258.74 g/mol
InChI Key: VFVHGWSCWTXESC-UHFFFAOYSA-N
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Description

1-Cbz-Amino-3-methylaminopropane hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2 and a molecular weight of 258.74 g/mol . It is commonly used in organic synthesis and research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and reagents like sodium hydroxide or hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cbz-Amino-3-methylaminopropane hydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cbz-Amino-3-methylaminopropane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cbz-Amino-3-methylaminopropane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cbz-Amino-3-methylaminopropane hydrochloride can be compared with other similar compounds, such as:

  • 1-Cbz-Amino-2-methylaminopropane hydrochloride
  • 1-Cbz-Amino-4-methylaminopropane hydrochloride
  • 1-Cbz-Amino-3-ethylaminopropane hydrochloride

These compounds share similar structural features but differ in the position or type of substituents on the carbon chain. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Properties

IUPAC Name

benzyl N-[3-(methylamino)propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-13-8-5-9-14-12(15)16-10-11-6-3-2-4-7-11;/h2-4,6-7,13H,5,8-10H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVHGWSCWTXESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)OCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662568
Record name Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179362-09-4
Record name Benzyl [3-(methylamino)propyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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